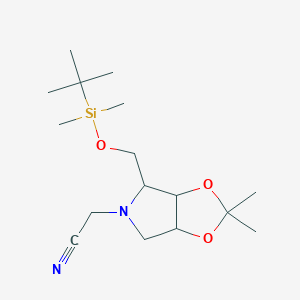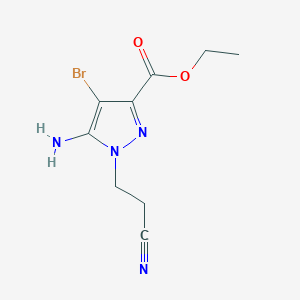
5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribitol backbone are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted reactions.
Formation of Imino Group: The imino group is introduced through a reaction with an appropriate amine or imine precursor.
Isopropylidene Protection: The 2,3-hydroxyl groups are protected using isopropylidene to form a cyclic acetal.
Introduction of Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction, typically using a cyanomethylating agent such as cyanomethyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine, or reduce the cyanomethyl group to a primary amine.
Substitution: The protected hydroxyl groups can be deprotected and substituted with various functional groups, allowing for further derivatization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In synthetic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.
Biology
In biological research, derivatives of this compound could be used as probes or inhibitors for studying enzyme activity, particularly those involved in carbohydrate metabolism.
Medicine
In medicinal chemistry, the compound and its derivatives may be explored for their potential as therapeutic agents, particularly in the development of antiviral or anticancer drugs.
Industry
In materials science, the compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
作用機序
The mechanism of action of 5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The cyanomethyl group could interact with nucleophilic sites on proteins or other biomolecules, leading to covalent modification.
類似化合物との比較
Similar Compounds
5-o-Tert-butyldimethylsilyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.
5-o-Tert-butyldimethylsilyl-n-methyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol: Contains a methyl group instead of a cyanomethyl group, affecting its chemical reactivity and biological activity.
Uniqueness
The presence of the cyanomethyl group in 5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol makes it particularly unique, as this group can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions
特性
分子式 |
C16H30N2O3Si |
|---|---|
分子量 |
326.51 g/mol |
IUPAC名 |
2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-5-yl]acetonitrile |
InChI |
InChI=1S/C16H30N2O3Si/c1-15(2,3)22(6,7)19-11-12-14-13(10-18(12)9-8-17)20-16(4,5)21-14/h12-14H,9-11H2,1-7H3 |
InChIキー |
LIGHUKCDRWACLS-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2CN(C(C2O1)CO[Si](C)(C)C(C)(C)C)CC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)

![Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester](/img/structure/B12069822.png)


![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)
